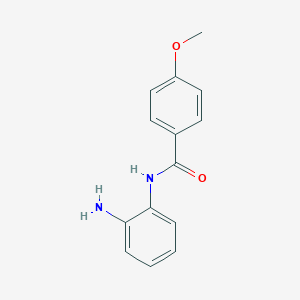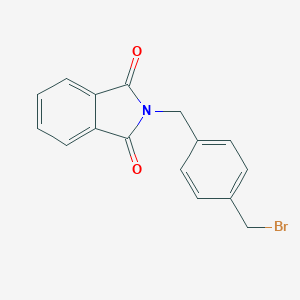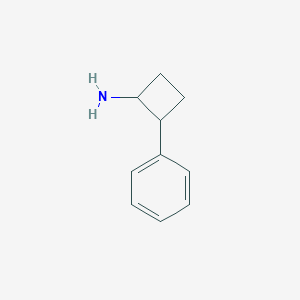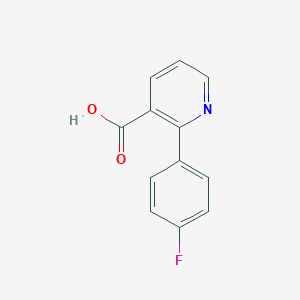
2-(4-Fluorophenyl)nicotinic acid
Vue d'ensemble
Description
2-(4-Fluorophenyl)nicotinic acid is a compound that is structurally related to various nicotinic acid derivatives which have been synthesized for pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical space around nicotinic acid derivatives. These compounds are often intermediates in the synthesis of more complex molecules with potential therapeutic effects .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the pyridine ring and the introduction of various substituents. For instance, a practical synthesis of a related compound, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination of dichloro-fluoronicotinic acid . Another synthesis route for 2-(trifluoromethyl)nicotinic acid derivatives starts from simple fluorinated precursors, highlighting the versatility of methods available for introducing different functional groups onto the nicotinic acid core . These methods could potentially be adapted for the synthesis of 2-(4-Fluorophenyl)nicotinic acid.
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives is crucial for their biological activity. Polymorphism and phase behaviors of these compounds can significantly affect their properties. For example, 2-(phenylamino)nicotinic acid exhibits four polymorphs with different conformational arrangements, affecting their color and hydrogen-bonding patterns . Such structural variations are important to consider when studying 2-(4-Fluorophenyl)nicotinic acid, as they can influence its physical properties and reactivity.
Chemical Reactions Analysis
Nicotinic acid derivatives participate in various chemical reactions, often used as building blocks for more complex heterocyclic compounds. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid, a related compound, is used to prepare different nitrogenous heterocycles, which are significant in drug discovery . Understanding the reactivity of the fluoro and nitro groups in these contexts can provide insights into the types of chemical transformations that 2-(4-Fluorophenyl)nicotinic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinic acid derivatives are influenced by their molecular structures. For example, the crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid is affected by the presence of an ethyl group, which disrupts the planar conformation of the molecule . Similarly, the presence of a 4-fluorophenyl group in 2-(4-Fluorophenyl)nicotinic acid would likely impact its melting point, solubility, and crystallization behavior. Additionally, the tautomerism observed in 2-hydroxy-5-(4-fluorophenyl)nicotinic acid, where lactim-lactam tautomerism is favored over enol-keto tautomerism, is an example of how substituents can affect the tautomeric balance and, consequently, the properties of the compound .
Applications De Recherche Scientifique
Therapeutic Potentials and Mechanisms
2-(4-Fluorophenyl)nicotinic acid, a derivative of nicotinic acid, shares many of the therapeutic potentials and mechanisms associated with its parent compound. Nicotinic acid is clinically recognized for its lipid-modifying properties, primarily its potent ability to lower LDL (low-density lipoprotein) and VLDL (very low-density lipoprotein) cholesterol levels while raising HDL (high-density lipoprotein) cholesterol levels. This characteristic is instrumental in the prevention and treatment of coronary artery disease. Research has highlighted nicotinic acid's capacity to reduce cardiovascular events and the progression of atherosclerosis, partly through the identification of the G-protein-coupled receptor 109A (GPR109A) as the receptor for nicotinic acid. This receptor's engagement leads to favorable alterations in HDL cholesterol levels. Moreover, nicotinic acid exhibits nonlipid-mediated anti-inflammatory effects, such as the direct enhancement of adiponectin secretion, indicating a novel atheroprotective role beyond its lipid-altering capabilities (Digby, Lee, & Choudhury, 2009).
Synthesis and Chemical Applications
While the therapeutic applications of 2-(4-Fluorophenyl)nicotinic acid are notable, its synthesis and chemical applications also merit attention. The compound serves as a key intermediate in the manufacture of various pharmaceuticals, including flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis of 2-(4-Fluorophenyl)nicotinic acid highlights the challenges and innovations within organic chemistry, particularly in developing practical, cost-effective, and safe manufacturing processes for commercially valuable compounds (Qiu, Gu, Zhang, & Xu, 2009).
Anticancer Potential
Emerging research has focused on the anticancer potential of nicotinic acid derivatives, including 2-(4-Fluorophenyl)nicotinic acid. The structural attributes of nicotinic acid and its derivatives have been identified as promising for the development of anticancer drugs. These compounds exhibit a wide variety of biological properties that are beneficial in cancer treatment. The effectiveness of nicotinamide derivatives, in particular, has been extensively studied, underscoring the significant role that these compounds may play in advancing cancer therapeutics (Jain, Utreja, Kaur, & Jain, 2020).
Orientations Futures
There is an increased interest in the pharmacological potential of nicotinic acid and its derivatives . New drugs acting via the nicotinic acid receptor or related receptors, as well as new co-medications that suppress unwanted effects of nicotinic acid, will most likely be introduced as new therapeutic options in the treatment of dyslipidemia and the prevention of cardiovascular diseases .
Mécanisme D'action
Target of Action
This compound is a derivative of nicotinic acid, which is known to target nicotinic acetylcholine receptors . .
Mode of Action
As a derivative of nicotinic acid, it may interact with its targets in a similar manner, potentially binding to the same receptors and exerting its effects through similar biochemical mechanisms . .
Biochemical Pathways
Nicotinic acid and its derivatives are known to play a role in various biochemical pathways, including those involved in energy metabolism and neurotransmission . .
Result of Action
As a derivative of nicotinic acid, it may share some of the known effects of this compound, such as modulation of neurotransmission and potential impacts on energy metabolism . .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGWDCZWNMSHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544778 | |
| Record name | 2-(4-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)nicotinic acid | |
CAS RN |
101419-78-7 | |
| Record name | 2-(4-Fluorophenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101419-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B171458.png)
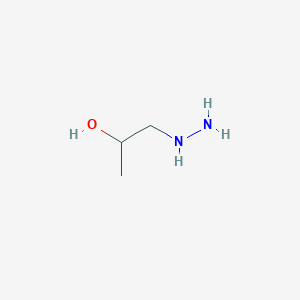
![[2-(4-Chlorophenyl)phenyl]methanamine](/img/structure/B171461.png)
![Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate](/img/structure/B171470.png)
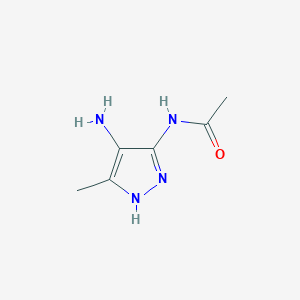
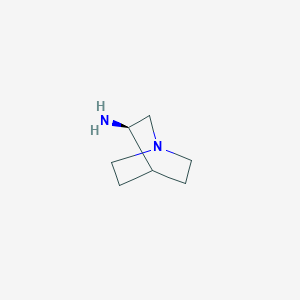

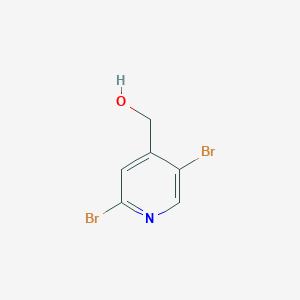

![2-Chloro-7-fluorobenzo[d]oxazole](/img/structure/B171488.png)

